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Introduction
Sephadex LH-20 chromatography is a versatile and widely employed technique for the

separation and purification of flavonoids from complex plant extracts.[1][2][3][4][5][6] This

lipophilic derivative of a cross-linked dextran gel combines mechanisms of both size-exclusion

and partition chromatography, enabling effective separation of flavonoids based on their

molecular size and polarity.[4] Its compatibility with a broad range of organic solvents and

aqueous-organic mixtures makes it a powerful tool in natural product chemistry, facilitating the

isolation of pure flavonoid compounds for further structural elucidation and bioactivity studies.

[1][2][3][4][5][6]

This document provides detailed application notes and standardized protocols for the

successful separation of flavonoids using Sephadex LH-20 column chromatography.

Principle of Separation
Sephadex LH-20 is a hydroxypropylated, cross-linked dextran gel that exhibits both hydrophilic

and lipophilic properties. The separation of flavonoids on Sephadex LH-20 is governed by a

dual mechanism:
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Size-Exclusion (Gel Filtration): In polar solvents, the gel swells, and its porous structure

allows for the separation of molecules based on their size. Larger molecules that are

excluded from the pores of the gel matrix will elute first, while smaller molecules that can

penetrate the pores will have a longer retention time and elute later.

Adsorption/Partition Chromatography: The lipophilic nature of the Sephadex LH-20 matrix

allows for interaction with the hydrophobic regions of flavonoid molecules. In less polar

solvents, this interaction becomes more pronounced, and separation is influenced by the

differential partitioning of flavonoids between the stationary phase and the mobile phase.

The choice of mobile phase is critical in determining the dominant separation mechanism and

achieving optimal resolution.

Experimental Protocols
General Protocol for Flavonoid Separation
This protocol outlines the fundamental steps for separating flavonoids from a plant extract

using a Sephadex LH-20 column.

a. Materials and Reagents:

Sephadex LH-20 resin

Chromatography column (glass or solvent-resistant plastic)

Crude or pre-purified plant extract containing flavonoids

Mobile phase (e.g., methanol, ethanol, methanol-water mixtures, chloroform-methanol

mixtures)[1][2][3][4][5][6]

Fraction collector (optional)

Rotary evaporator

b. Column Packing:
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Suspend the required amount of dry Sephadex LH-20 powder in the chosen mobile phase.

Allow the gel to swell for at least 3 hours (or overnight for complete swelling).

Gently degas the slurry to remove any dissolved air bubbles.

Mount the chromatography column vertically. Ensure the outlet is closed.

Pour the Sephadex LH-20 slurry into the column in a single, continuous motion to avoid the

formation of air bubbles and ensure a homogenous packing.

Open the column outlet and allow the gel to settle. Continuously add more slurry until the

desired bed height is reached.

Equilibrate the packed column by passing at least 2-3 column volumes of the mobile phase

through it until a stable baseline is achieved.

c. Sample Preparation and Loading:

Dissolve the plant extract in a minimal amount of the mobile phase.

Filter the sample solution to remove any particulate matter.

Carefully apply the filtered sample onto the top of the packed column bed.

d. Elution and Fraction Collection:

Begin the elution by passing the mobile phase through the column at a constant flow rate.

Collect the eluate in fractions of a defined volume.

Monitor the separation by thin-layer chromatography (TLC) or UV-Vis spectroscopy to

identify the fractions containing the desired flavonoids.

e. Flavonoid Recovery:

Pool the fractions containing the purified flavonoids.

Evaporate the solvent using a rotary evaporator to obtain the isolated compounds.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2433193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Chromatography

Analysis & Recovery

Start

Swell Sephadex LH-20

Pack Chromatography Column

Equilibrate Column

Load Sample onto Column

Prepare Plant Extract Sample

Elute with Mobile Phase

Collect Fractions

Monitor Fractions (TLC/UV-Vis)

Pool Flavonoid-rich Fractions

Evaporate Solvent

Isolated Flavonoids

Click to download full resolution via product page

Caption: General workflow for flavonoid separation using Sephadex LH-20 chromatography.
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Application Example 1: Purification of Flavonoids from
Acacia mearnsii Leaves
This protocol is based on the methodology described for the separation of flavonoids from the

leaves of Acacia mearnsii.[7]

a. Experimental Details:

Parameter Value

Plant Material Acacia mearnsii leaves

Initial Extract Ethyl acetate partition extract

Column Dimensions 4 cm x 20 cm

Stationary Phase Sephadex LH-20

Mobile Phase

Not explicitly stated, but likely a polar solvent

like methanol or ethanol based on common

practice.

Sample Loading
4.73 g of a pre-fractionated extract (Fr3) and

23.98 g of another (Fr4) were loaded.[7]

b. Quantitative Data:

The separation of the combined fractions (Fr3 and Fr4) on the Sephadex LH-20 column yielded

five fractions (BFr1 to BFr5).
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Fraction Weight (g) Yield (%)
Flavonoid Content
(mg/g)

BFr1 - 4.81 32.0

BFr2 - 5.64 65.3

BFr3 3.59 12.50 518.0

BFr4 - 30.72 75.3

BFr5 - 38.63 57.2

Data adapted from the study on Acacia mearnsii leaves.[7]

c. Subsequent Purification:

The fraction with the highest flavonoid content (BFr3) was further purified by preparative RP-

HPLC to yield individual flavonoid compounds.[7]

Application Example 2: Isolation of Flavonoid
Glycosides from Ginkgo biloba Extract
This protocol is based on the methodology for the preparative separation of flavonoid

glycosides from a commercial Ginkgo biloba extract.[8]

a. Experimental Details:

Parameter Value

Starting Material Ginkgo biloba extract (24% flavonoids)

Column Dimensions Not explicitly stated

Stationary Phase Sephadex LH-20

Mobile Phase
Not explicitly stated, but likely a polar solvent

system.

Sample Loading 40 g of Ginkgo biloba extract
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b. Quantitative Data:

The chromatography of the Ginkgo biloba extract on Sephadex LH-20 produced five fractions.

Fraction Weight (g) Flavonoid Content (%)

Fraction 1 1.15 72.3

Fraction 2 2.57 54.2

Fraction 3 1.32 63.5

Fraction 4 4.45 51.2

Fraction 5 3.31 59.2

Data adapted from the study on Ginkgo biloba extract.[8]

c. Subsequent Purification:

Each of the five fractions was further purified by preparative HPLC to isolate 12 individual

flavonoid glycosides with purities of at least 97.7%.[8]

Mobile Phase Selection
The choice of the mobile phase is crucial for achieving successful separation of flavonoids on

Sephadex LH-20. A wide variety of solvents and solvent systems have been reported.

Commonly Used Mobile Phases:

100% Methanol: Widely used for the separation of various flavonoid classes.[1][2][3][4][5][6]

100% Ethanol: An effective alternative to methanol.

Methanol-Water Mixtures: Gradients of increasing methanol concentration in water are often

used to elute flavonoids with varying polarities.

Chloroform-Methanol Mixtures: These are particularly useful for separating less polar

flavonoids.
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Acetone, Dichloromethane, and Hexane: These solvents are also used, often in combination

with more polar solvents.

Mobile Phase Polarity Target Flavonoid Polarity

High Polarity
(e.g., Methanol/Water)

Polar Flavonoids
(e.g., Glycosides)

Effective for

Low Polarity
(e.g., Chloroform/Methanol)

Non-polar Flavonoids
(e.g., Aglycones)

Effective for

Click to download full resolution via product page

Caption: Relationship between mobile phase polarity and the type of flavonoids separated.
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Issue Possible Cause Solution

Poor Resolution Inappropriate mobile phase

Optimize the mobile phase

composition. Try a gradient

elution.

Column overloading
Reduce the amount of sample

loaded onto the column.

Poor column packing
Repack the column carefully to

ensure a homogenous bed.

Slow Flow Rate Clogged column frit or tubing
Clean or replace the frit and

tubing.

Fines in the Sephadex LH-20

Decant the fines from the

slurry before packing the

column.

Air Bubbles in the Column Improper packing technique

Degas the slurry and solvent

before packing. Pack the

column in a single, continuous

motion.

Conclusion
Sephadex LH-20 chromatography is a robust and efficient method for the separation and

purification of flavonoids from natural sources. The success of the separation is highly

dependent on the careful selection of the mobile phase and proper column packing technique.

By following the protocols and considering the application examples provided, researchers can

effectively isolate flavonoids for a wide range of applications in research, science, and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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